molecular formula C6H6ClF3N2O B2824687 5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride CAS No. 1707602-50-3

5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride

Cat. No.: B2824687
CAS No.: 1707602-50-3
M. Wt: 214.57 g/mol
InChI Key: COBFHOOLJJHVNQ-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C6H7Cl2F3N2O and a molecular weight of 251.03 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further substituted with an amine group at the 2-position. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride typically involves the introduction of the trifluoromethoxy group onto a pyridine ring, followed by the introduction of the amine group. One common synthetic route involves the reaction of 5-chloro-2-nitropyridine with trifluoromethanol in the presence of a base to form 5-(trifluoromethoxy)-2-nitropyridine. This intermediate is then reduced to 5-(trifluoromethoxy)pyridin-2-amine, which is subsequently converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethoxy)pyridin-2-amine: The parent compound without the dihydrochloride form.

    5-(Trifluoromethoxy)pyridine: Lacks the amine group.

    2-Aminopyridine: Lacks the trifluoromethoxy group.

Uniqueness

5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is unique due to the presence of both the trifluoromethoxy and amine groups, which confer distinct chemical and biological properties. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

CAS No.

1707602-50-3

Molecular Formula

C6H6ClF3N2O

Molecular Weight

214.57 g/mol

IUPAC Name

5-(trifluoromethoxy)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C6H5F3N2O.ClH/c7-6(8,9)12-4-1-2-5(10)11-3-4;/h1-3H,(H2,10,11);1H

InChI Key

COBFHOOLJJHVNQ-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1OC(F)(F)F)N.Cl.Cl

Canonical SMILES

C1=CC(=NC=C1OC(F)(F)F)N.Cl

solubility

not available

Origin of Product

United States

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